molecular formula C16H13NOS B11855968 4-Quinolinol, 7-(methylthio)-2-phenyl- CAS No. 825620-19-7

4-Quinolinol, 7-(methylthio)-2-phenyl-

Cat. No.: B11855968
CAS No.: 825620-19-7
M. Wt: 267.3 g/mol
InChI Key: UJUIJUGNIZPQKP-UHFFFAOYSA-N
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Description

7-(Methylthio)-2-phenylquinolin-4-ol is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a methylthio group at the 7th position and a phenyl group at the 2nd position of the quinoline ring enhances its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Methylthio)-2-phenylquinolin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-phenylquinoline.

    Methylthio Group Introduction: The methylthio group is introduced at the 7th position of the quinoline ring through a nucleophilic substitution reaction using methylthiol as the nucleophile.

Industrial Production Methods

Industrial production of 7-(Methylthio)-2-phenylquinolin-4-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(Methylthio)-2-phenylquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline ring can undergo reduction reactions to form dihydroquinoline derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated or nitro-substituted quinoline derivatives.

Scientific Research Applications

7-(Methylthio)-2-phenylquinolin-4-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(Methylthio)-2-phenylquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Signal Transduction Pathways: Influencing intracellular signaling cascades that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline: Lacks the methylthio and hydroxyl groups, resulting in different chemical and biological properties.

    7-Methylthioquinoline: Lacks the phenyl and hydroxyl groups, affecting its reactivity and activity.

    4-Hydroxyquinoline: Lacks the methylthio and phenyl groups, leading to distinct properties.

Uniqueness

7-(Methylthio)-2-phenylquinolin-4-ol is unique due to the combined presence of the methylthio, phenyl, and hydroxyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

825620-19-7

Molecular Formula

C16H13NOS

Molecular Weight

267.3 g/mol

IUPAC Name

7-methylsulfanyl-2-phenyl-1H-quinolin-4-one

InChI

InChI=1S/C16H13NOS/c1-19-12-7-8-13-15(9-12)17-14(10-16(13)18)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)

InChI Key

UJUIJUGNIZPQKP-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=C3

Origin of Product

United States

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